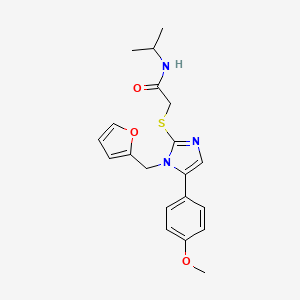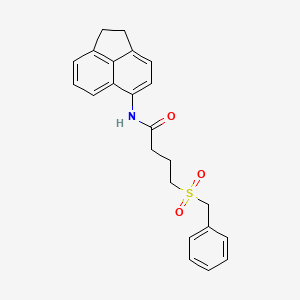
4-(benzylsulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(benzylsulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)butanamide” is a complex organic molecule. It contains a benzylsulfonyl group, a butanamide group, and a 1,2-dihydroacenaphthylen-5-yl group. These groups are common in many organic compounds and can participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement and connectivity of its constituent groups. Techniques like NMR and X-ray crystallography are commonly used to determine the structure of complex organic molecules .Chemical Reactions Analysis
The reactivity of this compound would depend on the nature of its constituent groups. For instance, the benzylsulfonyl group might undergo reactions with nucleophiles, and the butanamide group could participate in reactions with acids or bases .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, and density would depend on the specific arrangement of atoms in the compound .Aplicaciones Científicas De Investigación
Synthesis and Material Applications
Composite NF Membranes Development
Poly[(4-aminophenyl)sulfonyl]butanediamide (PASB) and its derivatives have been synthesized and used in developing composite nanofiltration (NF) membranes for desalination. These membranes demonstrated significant salt rejection and antifouling properties, underlining their potential in water treatment technologies (Padaki et al., 2013).
Biochemical and Medicinal Applications
Enzyme Inhibition for Therapeutic Targets
Derivatives have shown potential in inhibiting enzymes like carbonic anhydrase and acetylcholinesterase, crucial for conditions like glaucoma and Alzheimer’s disease. These compounds demonstrate selective inhibition, suggesting their utility in designing targeted therapies (Casini et al., 2002); (Abbasi et al., 2018).
Anticancer Activity
Some sulfonamide derivatives have demonstrated cytotoxic activities against various cancer cell lines, indicating their potential as anticancer agents. For instance, specific benzene sulfonamide drugs showed potent effects against breast carcinoma cells, highlighting their therapeutic promise (Mohamed et al., 2022).
Anticonvulsant Properties
Research into 2-[(arylalky)amino]alkanamide derivatives has uncovered a novel class of anticonvulsants. These compounds exhibit potent activity and safety in preclinical models, suggesting their potential for treating epilepsy (Pevarello et al., 1998).
Environmental Science Applications
Detection of Toxic Compounds
Novel fluorescent probes based on sulfonamide derivatives have been developed for the selective detection of thiophenols over aliphatic thiols. These probes are highly sensitive and have applications in monitoring environmental pollutants and biological studies (Wang et al., 2012).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-benzylsulfonyl-N-(1,2-dihydroacenaphthylen-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3S/c25-22(10-5-15-28(26,27)16-17-6-2-1-3-7-17)24-21-14-13-19-12-11-18-8-4-9-20(21)23(18)19/h1-4,6-9,13-14H,5,10-12,15-16H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COAIBRPQYFAMTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)CCCS(=O)(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzylsulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethylphenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2954441.png)
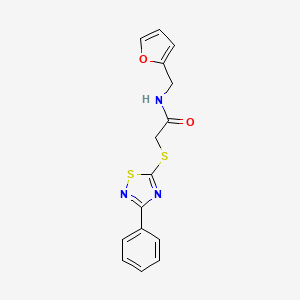
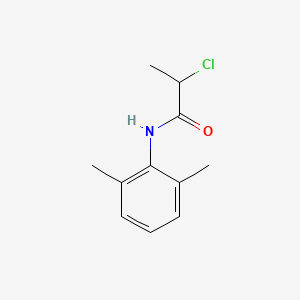
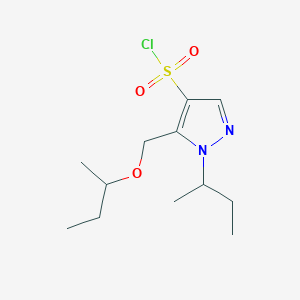
![5-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2954449.png)
![3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2954450.png)
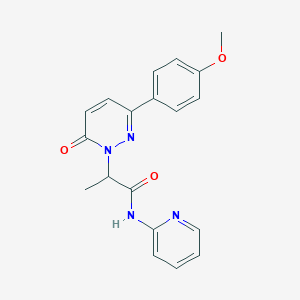
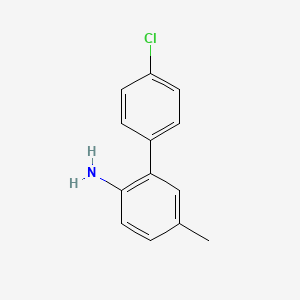
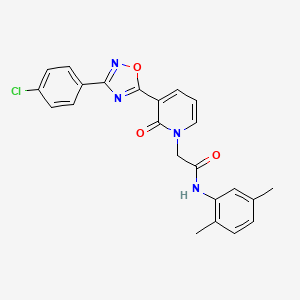
![(1R,5S)-8-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2954458.png)
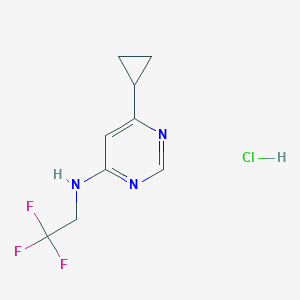
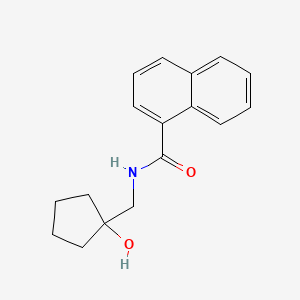
![N-(3-methylphenyl)-3-(2,4,6-trimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2954463.png)
